![molecular formula C7H11NO2 B12995996 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12995996.png)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound featuring an oxabicycloheptane core. This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the cycloaddition of suitable precursors. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for (1R,2S,4S)-7-Oxabicyclo[22For example, photochemistry can be used to access new building blocks via [2 + 2] cycloaddition . This method is efficient and modular, allowing for the derivatization of numerous transformations.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and other transition metal catalysts for various cycloaddition reactions . Reaction conditions often involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes can yield oxygenated 2-azabicyclo[2.2.1]heptanes .
Applications De Recherche Scientifique
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity due to its rigid structure.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism by which (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[2.1.1]hexane: Another bicyclic structure used in bio-active compounds.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with interesting biological activities.
Uniqueness
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of an oxygen atom within its bicyclic framework, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this feature.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m0/s1 |
Clé InChI |
PURCZZYJLZFPGX-HCWXCVPCSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)N |
SMILES canonique |
C1CC2C(CC1O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


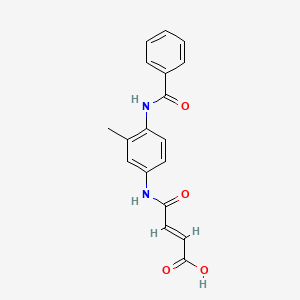
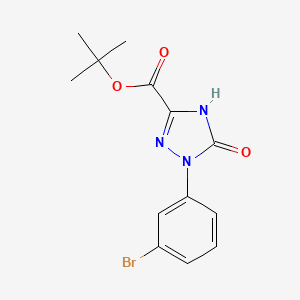
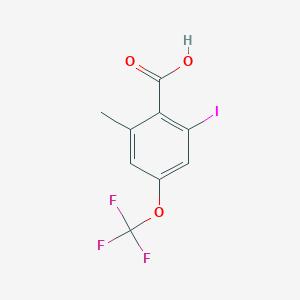
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)

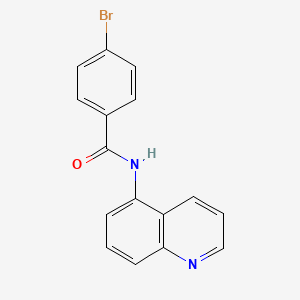
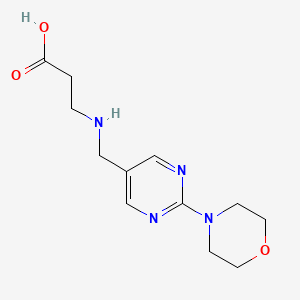
![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)

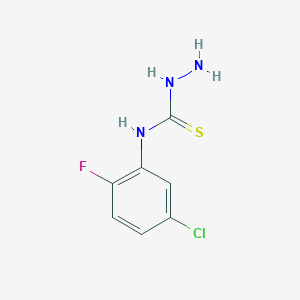
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12995973.png)

![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)

